molecular formula C17H23BrN2OS B6474980 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine CAS No. 2640979-43-5

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B6474980
CAS No.: 2640979-43-5
M. Wt: 383.3 g/mol
InChI Key: KHZLEYXADZLBCK-UHFFFAOYSA-N
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Description

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound that features a piperidine ring substituted with a bromophenyl group and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-bromobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.

    Coupling with Thiomorpholine: The final step involves coupling the piperidine intermediate with thiomorpholine. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carbonyl or carboxyl derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Its interactions with biological macromolecules are studied to understand its binding affinities and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    4-{1-[(2-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a chlorine atom instead of bromine.

    4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a fluorine atom instead of bromine.

    4-{1-[(2-methylphenyl)methyl]piperidine-3-carbonyl}thiomorpholine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 4-{1-[(2-bromophenyl)methyl]piperidine-3-carbonyl}thiomorpholine imparts unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and interactions with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

[1-[(2-bromophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2OS/c18-16-6-2-1-4-14(16)12-19-7-3-5-15(13-19)17(21)20-8-10-22-11-9-20/h1-2,4,6,15H,3,5,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZLEYXADZLBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Br)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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